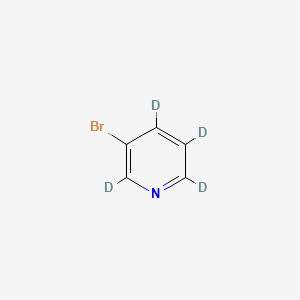

3-Bromopyridine-D4

Cat. No. B571381

M. Wt: 162.02 g/mol

InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

In a 100 ml RBF, 3-bromopyridine (1.220 mL, 12.66 mmol) was taken in xylenes (20 mL). To this was added tris(dibenzylideneacetone)dipalladium(0) (0.232 g, 0.25 mmol), tri-t-butylphosphine (10%wt in Hexane) (1.281 g, 0.63 mmol) and sodium tert-butoxide (1.825 g, 18.99 mmol). Then piperazine (6.54 g, 75.95 mmol) was added to RM and the RM was then heated at 130 °C for 5 hrs. The reaction was monitored by LCMS. It did not show formation of product. The RM was discarded.

Quantity

0.000253 mol

Type

catalyst

Reaction Step Five

Yield

0%

Identifiers

|

CUSTOM

|

163

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.019 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.02 L

|

|

Type

|

solvent

|

|

Smiles

|

CC1=CC=C(C=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0.076 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CNCCN1

|

Step Four

|

Name

|

|

|

Quantity

|

0.0127 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CN=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0.000633 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C)(C)P(C(C)(C)C)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

0.000253 mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1CN(CCN1)C2=CN=CC=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 0% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |